molecular formula C11H8N2O2 B1307596 4-(Pyrimidin-5-yl)benzoic acid CAS No. 216959-91-0

4-(Pyrimidin-5-yl)benzoic acid

Cat. No.: B1307596
CAS No.: 216959-91-0
M. Wt: 200.19 g/mol
InChI Key: CCBKADQVSXLSDN-UHFFFAOYSA-N
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Description

4-(Pyrimidin-5-yl)benzoic acid is an organic compound with the molecular formula C11H8N2O2. It is characterized by a benzoic acid moiety substituted with a pyrimidine ring at the 5-position.

Mechanism of Action

Target of Action:

The primary target of 4-(Pyrimidin-5-yl)benzoic acid is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a crucial role in the formation of the bacterial septum during cell division. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .

Mode of Action:

This compound likely interacts with FtsZ through binding to its active site. This binding disrupts the assembly of FtsZ monomers into the Z-ring, which is essential for cytokinesis. As a result, bacterial cells cannot complete cell division, leading to cell death .

Biochemical Pathways:

The affected pathway is bacterial cell division. By inhibiting FtsZ, this compound disrupts the formation of the Z-ring, preventing septum formation and bacterial daughter cell separation. Downstream effects include cell elongation, filamentation, and eventual cell lysis .

Pharmacokinetics:

Result of Action:

At the molecular level, the compound’s action leads to abnormal bacterial cell morphology, impaired division, and reduced viability. Cellular effects include elongated cells, filamentation, and cell wall defects. Ultimately, bacterial growth is inhibited .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the efficacy and stability of this compound. For instance, variations in pH may affect its solubility and bioavailability. Stability studies under different conditions are essential to optimize its therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-5-yl)benzoic acid typically involves the coupling of a pyrimidine derivative with a benzoic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromopyrimidine with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrimidin-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Pyrimidin-5-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-(2-(Methylthio)pyrimidin-5-yl)benzoic acid
  • 4-(2,4-Dimethoxypyrimidin-5-yl)benzoic acid
  • 4-(2-Chloropyrimidin-5-yl)benzoic acid

Comparison: 4-(Pyrimidin-5-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

4-pyrimidin-5-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-5-12-7-13-6-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBKADQVSXLSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400504
Record name 4-(pyrimidin-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216959-91-0
Record name 4-(pyrimidin-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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